3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide
Description
3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide is a propanamide derivative featuring a 4-fluorophenyl sulfanyl group (-S-C₆H₄F) at the third carbon of the propanamide backbone and an N-phenyl substituent. The sulfanyl group contributes to its electronic and lipophilic properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKWKRDHINZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 4-fluorothiophenol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The table below summarizes critical differences between 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide and its analogs:
Key Observations:
Physicochemical Properties
- Solubility : The sulfanyl group may improve solubility in organic solvents compared to sulfonyl or charged groups.
- Stability : Sulfanyl compounds are generally less oxidation-prone than thiol (-SH) analogs but more reactive than sulfones .
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide, identified by its CAS number 896356-50-6, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a propanamide backbone with a 4-fluorophenyl sulfanyl group and a phenyl substituent. This unique structure may contribute to its interactions with various biological targets.
Biological Activity Overview
Research indicates that 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Activity : There is evidence that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer models require more detailed exploration.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications in metabolic diseases.
The biological activity of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide is likely mediated through its ability to bind to various molecular targets. The presence of the fluorinated phenyl group may enhance lipophilicity, improving membrane permeability and facilitating interactions with cellular targets.
Potential Mechanisms Include:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
- Enzyme Interaction : It could inhibit or activate enzymes involved in critical metabolic pathways.
- Cellular Uptake : Enhanced permeability due to lipophilic characteristics may allow for greater cellular uptake, increasing its bioavailability.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including derivatives similar to 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
- Anticancer Evaluation : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Further studies are needed to establish the IC50 values and elucidate the mechanism of action .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
